molecular formula C13H10N4O3 B2986626 5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile CAS No. 889997-72-2

5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile

Cat. No.: B2986626
CAS No.: 889997-72-2
M. Wt: 270.248
InChI Key: VAUJAHCNBWCWPC-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with acetyl, amino, nitrophenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 4-nitrophenylpyrrole-3-carbonitrile. This intermediate is then subjected to acetylation and amination reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields 5-acetyl-4-amino-1-(4-aminophenyl)pyrrole-3-carbonitrile.

Scientific Research Applications

5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-4-amino-1-(4-aminophenyl)pyrrole-3-carbonitrile: Similar structure but with an amino group instead of a nitrophenyl group.

    5-Acetyl-4-amino-1-phenylpyrrole-3-carbonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.

Uniqueness

5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8(18)13-12(15)9(6-14)7-16(13)10-2-4-11(5-3-10)17(19)20/h2-5,7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUJAHCNBWCWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)[N+](=O)[O-])C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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